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HCFC 225

Global Warming Potential Environmental Impact Solvent Selection

HCFC 225, assigned CAS number 135151-96-1, is a hydrochlorofluorocarbon (HCFC) solvent composed of a 50:50 isomeric mixture of HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane). It is characterized as a colorless, nonflammable liquid with a boiling point of approximately 54-56°C.

Molecular Formula C13H15N
Molecular Weight 0
CAS No. 135151-96-1
Cat. No. B1179509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCFC 225
CAS135151-96-1
Molecular FormulaC13H15N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCFC 225 (CAS 135151-96-1) Procurement Guide: Isomeric Blend and Core Thermophysical Properties


HCFC 225, assigned CAS number 135151-96-1, is a hydrochlorofluorocarbon (HCFC) solvent composed of a 50:50 isomeric mixture of HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-dichloro-1,1,2,2,3-pentafluoropropane) [1]. It is characterized as a colorless, nonflammable liquid with a boiling point of approximately 54-56°C [2]. Its chemical structure confers strong solvency and material compatibility, which underpinned its widespread adoption as a precision cleaning agent in aerospace and electronics manufacturing [2].

Why HCFC 225 Cannot Be Simply Replaced by Other In-Class Solvents: Differentiated ODP, GWP, and Cleaning Performance


In-class solvents such as HCFC-141b, HFC-4310mee, and HFE-7100 cannot be used as direct, drop-in replacements for HCFC 225 without revalidation of cleaning efficacy and material compatibility. While these alternatives may offer improvements in ozone depletion potential (ODP) or global warming potential (GWP), they often require trade-offs in other critical performance dimensions. The binary isomeric nature of HCFC 225 yields a distinct combination of physical properties and solvency [1] that is not replicated by single-component alternatives. Furthermore, the documented cleaning performance of HCFC 225, particularly in removing rosin-based flux residues from electronic assemblies, is quantitatively superior to its predecessor CFC-113, a benchmark that many modern alternatives also struggle to meet [2]. The following sections provide direct quantitative comparisons to guide informed selection and procurement decisions.

HCFC 225 Quantitative Evidence Guide: Head-to-Head Comparisons on GWP, ODP, Density, Viscosity, Surface Tension, and Cleaning Efficacy


Global Warming Potential (GWP) Comparison: HCFC-225ca vs. HCFC-225cb and Benchmark HFC-4310mee

The 100-year global warming potential (GWP) of the two HCFC 225 isomers differs significantly. HCFC-225ca has a GWP of 170, while HCFC-225cb has a GWP of 530 [1]. Both values are substantially lower than the GWP of 1,700 for the common alternative HFC-4310mee [2]. This demonstrates that procurement of HCFC-225cb must be balanced with its higher GWP relative to its isomer, while both isomers offer a clear GWP advantage over HFC-4310mee.

Global Warming Potential Environmental Impact Solvent Selection

Ozone Depletion Potential (ODP) Differential: HCFC-225ca/cb vs. HCFC-141b

The ozone depletion potential (ODP) of HCFC 225 varies by isomer, with reported values of 0.02 for HCFC-225ca and 0.03 for HCFC-225cb [1]. This is significantly lower than the ODP of 0.11 for the common alternative HCFC-141b [2]. The lower ODP of HCFC 225 translates to a reduced regulatory burden compared to HCFC-141b under the Montreal Protocol phase-out schedules.

Ozone Depletion Potential Regulatory Compliance Solvent Alternatives

Cleaning Efficacy: HCFC 225 ca/cb vs. CFC-113 for Flux Residue Removal

In controlled studies, HCFC 225 ca/cb demonstrated significantly superior removal efficiency for rosin-based flux residues compared to the industry-standard CFC-113. This was true across three distinct cleaning methods: cold immersion at 25°C, dipping in a boiling liquid, and vapor degreasing [1]. The enhanced solubility of flux components like abietic acid and adipic acid in HCFC 225 contributes to this performance advantage [1].

Cleaning Performance Flux Residue Electronics Manufacturing

Liquid Density Comparison: HCFC 225ca/cb vs. HCFC-141b

Liquid density measurements at 298 K (approximately 25°C) show that HCFC 225ca and HCFC 225cb have densities of approximately 1.55 g/cm³ and 1.56 g/cm³, respectively [1]. In contrast, HCFC-141b exhibits a density of approximately 1.24 g/cm³ under the same conditions [2]. This higher density of HCFC 225 can be advantageous in applications where solvent density influences separation processes or material compatibility.

Density Thermophysical Property Solvent Handling

Viscosity and Surface Tension: HCFC 225 ca/cb vs. Modern Alternatives

The low viscosity (0.59-0.65 mPa·s at 25°C) and very low surface tension (14 dynes/cm at 25°C) of HCFC 225 [1][2] are key to its ability to penetrate tight clearances in precision cleaning applications. While modern HFE alternatives like Vertrel™ SDG also offer low surface tension (~17 mN/m) [3], the viscosity of HCFC 225 is slightly lower than that of methanol (0.60 mPa·s) [4], indicating excellent wetting characteristics. This combination of properties is critical for cleaning complex geometries and micro-scale features.

Viscosity Surface Tension Penetration Cleaning

GWP Advantage: HCFC-225 vs. HFE-7100 and HFC-4310mee

The global warming potential (GWP) of HCFC-225 is reported as 370 in industry literature [1]. This value is significantly lower than the GWP of HFC-4310mee (1,700) and slightly higher than HFE-7100 (320) [1]. This positions HCFC 225 as an intermediate option in terms of GWP, providing a balance between environmental impact and performance characteristics for users not yet able to transition to ultra-low GWP solvents.

Global Warming Potential Environmental Impact HFE HFC

Recommended Application Scenarios for HCFC 225 Based on Quantified Performance Evidence


Precision Cleaning of High-Reliability Electronics with Stringent Flux Removal Requirements

Based on the superior cleaning efficacy demonstrated in head-to-head comparisons with CFC-113 for rosin-based flux residues [1], HCFC 225 is well-suited for electronic assemblies where ionic contamination from flux must be minimized to ensure long-term reliability. Its low surface tension and viscosity enable penetration under low-standoff components, making it a proven choice for aerospace and medical electronics where re-cleaning is costly and failure is not an option.

Transitional Cleaning Solvent in Regions with Active CFC-113 Phase-Out and Delayed HFC Adoption

HCFC 225 offers a viable transitional path for users who must immediately eliminate CFC-113 due to its high ODP (1.0) but who face barriers to adopting HFCs or HFEs due to cost, material compatibility, or cleaning performance gaps. Its ODP of 0.02-0.03 and GWP of 170-530 (isomer dependent) represent a significant improvement over CFC-113 and a lower GWP than HFC-4310mee (GWP 1,700) [2][3]. This makes it a pragmatic choice for existing vapor degreasing equipment with minimal retrofitting [1].

Aerospace and Defense Oxygen System Cleaning Where Material Compatibility is Paramount

HCFC 225 has been a historically validated solvent for cleaning oxygen system components in aerospace applications, as documented in comparative studies [4]. Its combination of low toxicity, nonflammability, and high density (facilitating separation) provides a reliable cleaning process for critical hardware. While being phased out, its long history of safe use in this demanding application provides a baseline of performance data that is essential for risk assessments and for validating new alternative solvents against a known benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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